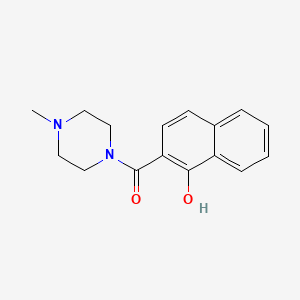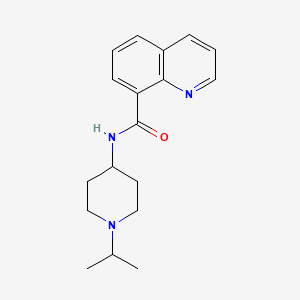
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. HMB is a derivative of the amino acid leucine and has been found to have various physiological and biochemical effects. In
Mechanism of Action
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by activating the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the inflammatory response. These mechanisms of action are responsible for the anti-inflammatory and anti-cancer properties of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide.
Biochemical and Physiological Effects:
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been found to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound, and its synthesis method is well-established. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is also readily available and relatively inexpensive. However, one limitation of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different pathways.
Future Directions
There are several future directions for research on 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is the development of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide derivatives with improved bioavailability and efficacy. Another area of research is the investigation of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide's effects on different pathways and its potential use in the treatment of various diseases. Further studies are also needed to determine the optimal dosage and duration of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide supplementation.
Conclusion:
In conclusion, 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Its synthesis method is well-established, and it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction between 2-hydroxy-5-methylbenzoic acid and N-(1-propan-2-ylpiperidin-4-yl)amine. The reaction is catalyzed by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization to obtain 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in its pure form.
Scientific Research Applications
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic benefits in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-8-6-13(7-9-18)17-16(20)14-10-12(3)4-5-15(14)19/h4-5,10-11,13,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBXFPCIVNSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)


![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)





